2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One
Potent quinone reductase 2 (QR2) inhibitor; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
858942-71-9
VCID:
VC0005966
InChI:
InChI=1S/C17H13NO4/c1-21-15-7-11-12(8-16(15)22-2)17(20)18-13-4-3-10(19)5-9(13)6-14(11)18/h3-8,19H,1-2H3
SMILES:
COC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC
Molecular Formula:
C17H13NO4
Molecular Weight:
295.29 g/mol
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One
CAS No.: 858942-71-9
Inhibitors
VCID: VC0005966
Molecular Formula: C17H13NO4
Molecular Weight: 295.29 g/mol
CAS No. | 858942-71-9 |
---|---|
Product Name | 2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One |
Molecular Formula | C17H13NO4 |
Molecular Weight | 295.29 g/mol |
IUPAC Name | 2-hydroxy-8,9-dimethoxyisoindolo[2,3-a]indol-6-one |
Standard InChI | InChI=1S/C17H13NO4/c1-21-15-7-11-12(8-16(15)22-2)17(20)18-13-4-3-10(19)5-9(13)6-14(11)18/h3-8,19H,1-2H3 |
Standard InChIKey | IRPIYZBBHNVOHO-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC |
Description | Potent quinone reductase 2 (QR2) inhibitor; High Quality Biochemicals for Research Uses |
Synonyms | 2-Hydroxy-8,9-dimethoxy-isoindolo[2,1-a]indol-6-one |
PubChem Compound | 9796175 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume